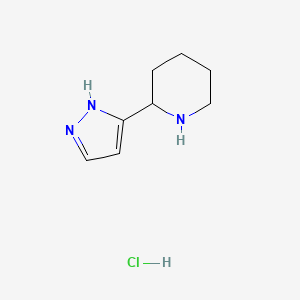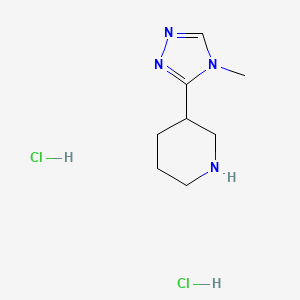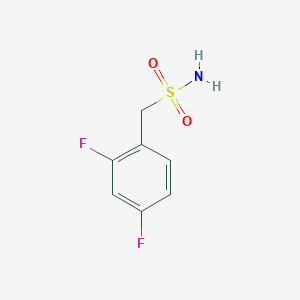
(2,4-Difluorophenyl)methanesulfonamide
Übersicht
Beschreibung
“(2,4-Difluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1001026-56-7 . It has a molecular weight of 207.2 and its IUPAC name is (2,4-difluorophenyl)methanesulfonamide . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for “(2,4-Difluorophenyl)methanesulfonamide” is 1S/C7H7F2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) . The InChI key is FBBNILYZNGQNAM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(2,4-Difluorophenyl)methanesulfonamide” has a molecular weight of 207.2 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Acylation Reagents
(2,4-Difluorophenyl)methanesulfonamide has been explored in the context of developing chemoselective N-acylation reagents. Research by Kondo, Sekimoto, Nakao, and Murakami (2000) in "Tetrahedron" describes the development of various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derived from related compounds and exhibit good chemoselectivity. This illustrates the compound's potential in selective chemical reactions (K. Kondo et al., 2000).
Synthesis of Antifungal Agents
In the synthesis of antifungal agents, (2,4-Difluorophenyl)methanesulfonamide derivatives have been utilized. For instance, PestiJaan and colleagues (1998) in the "Journal of Heterocyclic Chemistry" describe the synthesis of methanesulfonates with (2,4-difluorophenyl) components, showcasing their effectiveness in treating systemic fungal infections (A. PestiJaan et al., 1998).
Proton-Donating Ability Studies
(2,4-Difluorophenyl)methanesulfonamide's structure and proton-donating capabilities have been studied, as evidenced by research in "Russian Journal of General Chemistry." Oznobikhina et al. (2009) examined trifluoro-N-(2-phenylacetyl)methanesulfonamide, a related compound, to understand its conformation and hydrogen bond formation, indicating the importance of such compounds in molecular structure analysis (L. Oznobikhina et al., 2009).
Application in Pd-Catalyzed Cross-Coupling
Rosen et al. (2011) reported a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, indicating its application in safer synthesis methods by avoiding genotoxic impurities. This showcases the compound's role in enhancing safety in chemical synthesis (Brandon R. Rosen et al., 2011).
Self-association and Conformation Studies
Further studies on the conformation and self-association of related compounds in solution and their hydrogen bonding behavior were conducted by Sterkhova, Moskalik, and Shainyan (2014) in "Russian Journal of Organic Chemistry." These studies contribute to a deeper understanding of the molecular behavior of such compounds (I. Sterkhova et al., 2014).
Safety And Hazards
The safety information for “(2,4-Difluorophenyl)methanesulfonamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBNILYZNGQNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674190 | |
| Record name | 1-(2,4-Difluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)methanesulfonamide | |
CAS RN |
1001026-56-7 | |
| Record name | 1-(2,4-Difluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



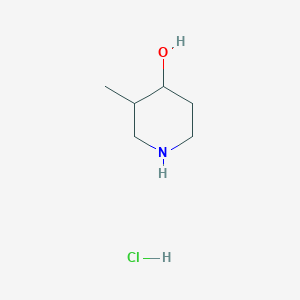
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
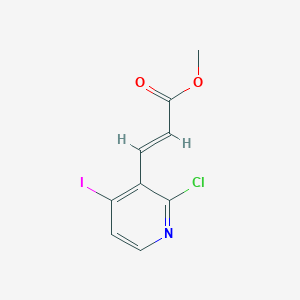
![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)
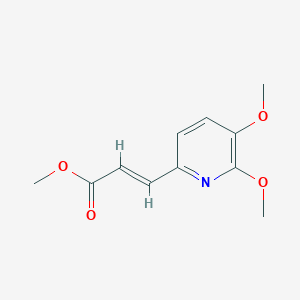
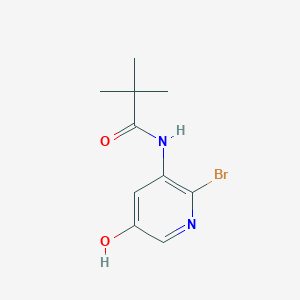
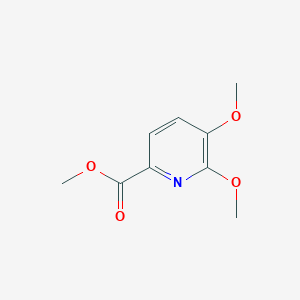
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
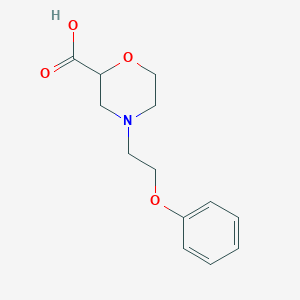
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
